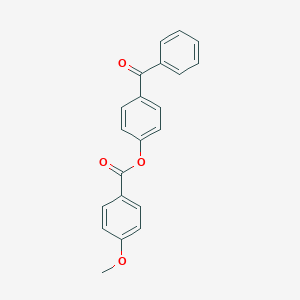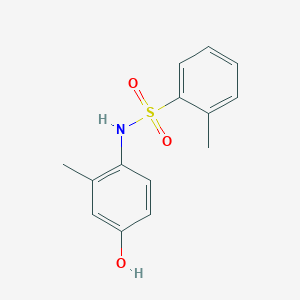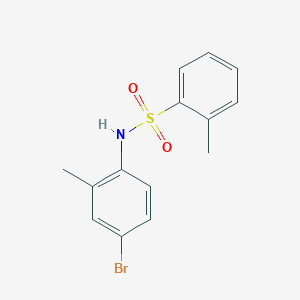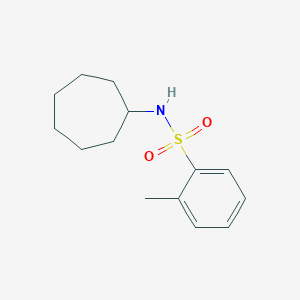![molecular formula C23H27NO5 B290797 Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate, also known as DIP, is a chemical compound that has gained attention in scientific research due to its potential use as an anti-inflammatory and analgesic agent. DIP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit a high degree of selectivity towards the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate reduces the production of these inflammatory mediators, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of COX-2 activity, reduction of prostaglandin production, and modulation of the immune response. In addition, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in lab experiments is its high degree of selectivity towards the COX-2 enzyme, which allows for targeted inhibition of inflammatory pathways. However, one limitation of using Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Future Directions
There are several future directions for research on Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate, including:
1. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Development of novel formulations of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate with improved solubility and bioavailability.
3. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in combination with other anti-inflammatory agents for enhanced therapeutic effects.
4. Exploration of the mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in modulating the immune response.
5. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in the treatment of cancer, particularly in combination with chemotherapy drugs.
In conclusion, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate is a promising chemical compound that has gained attention in scientific research for its potential use as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate and its potential therapeutic applications.
Synthesis Methods
The synthesis of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate involves the reaction of 5-aminoisophthalic acid with isobutylpropanoic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with dimethyl sulfate to yield the final product, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate.
Scientific Research Applications
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases. In preclinical studies, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit potent anti-inflammatory and analgesic effects, with a lower risk of gastrointestinal and cardiovascular side effects compared to traditional NSAIDs.
properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
dimethyl 5-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H27NO5/c1-14(2)10-16-6-8-17(9-7-16)15(3)21(25)24-20-12-18(22(26)28-4)11-19(13-20)23(27)29-5/h6-9,11-15H,10H2,1-5H3,(H,24,25) |
InChI Key |
QVQOUJPDQXRUBY-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)





![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)
